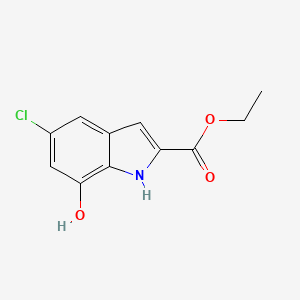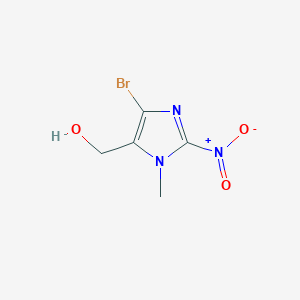
Trimethyl 2-chloroethane-1,1,1-tricarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trimethyl 2-chloroethane-1,1,1-tricarboxylate is an organic compound with the molecular formula C8H11ClO6 and a molecular weight of 238.62. It is commonly used as a reagent or intermediate in organic synthesis reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethyl 2-chloroethane-1,1,1-tricarboxylate can be synthesized through various organic reactions. One common method involves the esterification of 2-chloroethane-1,1,1-tricarboxylic acid with methanol in the presence of an acid catalyst. The reaction typically requires heating under reflux conditions to achieve a high yield .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale esterification processes. The reaction conditions are optimized to ensure maximum efficiency and yield, including the use of continuous reactors and advanced separation techniques to purify the final product .
Chemical Reactions Analysis
Types of Reactions
Trimethyl 2-chloroethane-1,1,1-tricarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, to form different derivatives.
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide or amines, and the reactions are typically carried out in polar solvents like water or alcohols.
Hydrolysis: Acidic or basic conditions can be used, with water as the solvent.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 2-chloroethane-1,1,1-tricarboxylic acid.
Reduction: Alcohol derivatives of the original compound.
Scientific Research Applications
Trimethyl 2-chloroethane-1,1,1-tricarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethyl 2-chloroethane-1,1,1-tricarboxylate involves its interaction with various molecular targets. The compound can act as an electrophile in substitution reactions, where the chlorine atom is replaced by a nucleophile. In hydrolysis reactions, the ester groups are cleaved to form carboxylic acids. The pathways involved in these reactions are well-studied in organic chemistry .
Comparison with Similar Compounds
Similar Compounds
Trimethyl 1,1,2-ethanetricarboxylate: Similar in structure but with different substitution patterns.
2-Chloro-1,1,1-trimethoxyethane: Another chlorinated ester with different functional groups.
Uniqueness
Trimethyl 2-chloroethane-1,1,1-tricarboxylate is unique due to its specific substitution pattern and reactivity. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in organic synthesis .
Properties
Molecular Formula |
C8H11ClO6 |
|---|---|
Molecular Weight |
238.62 g/mol |
IUPAC Name |
trimethyl 2-chloroethane-1,1,1-tricarboxylate |
InChI |
InChI=1S/C8H11ClO6/c1-13-5(10)8(4-9,6(11)14-2)7(12)15-3/h4H2,1-3H3 |
InChI Key |
OSFNUTVYCJEACR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C(CCl)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![N-{3-tert-butylbicyclo[1.1.1]pentan-1-yl}-2,2,2-trifluoroacetamide](/img/structure/B11871550.png)




![cis-tert-Butyl 3-(hydroxymethyl)-6,6a-dihydro-3aH-pyrrolo[3,4-d]isoxazole-5(4H)-carboxylate](/img/structure/B11871584.png)



![N-[3-(2-Hydroxypropan-2-yl)naphthalen-2-yl]acetamide](/img/structure/B11871609.png)
